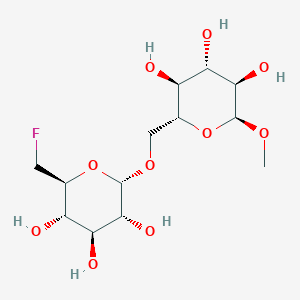
Mdfim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdfim, also known as 2-(2-methoxy-4,5-difluorophenyl)-N-(2-methyl-4-(2-methylthiazol-5-yl)phenyl)acetamide, is a novel small molecule compound that has been recently discovered for its potential applications in scientific research. Mdfim is a member of the acetamide family of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Mdfim is not fully understood, but it is believed to involve the modulation of specific biological pathways. Mdfim has been found to interact with various proteins and enzymes in the body, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways. Mdfim has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
Mdfim has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the regulation of oxidative stress and inflammation. Mdfim has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Mdfim has several advantages for use in lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, Mdfim also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of Mdfim. One direction is the further elucidation of its mechanism of action and its interactions with specific biological pathways. Another direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Additionally, Mdfim may have potential applications in the treatment of various diseases and disorders, including cancer, inflammation, and neurodegeneration, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of Mdfim involves a multi-step process that starts with the reaction of Mdfimmethoxy-4,5-difluoroaniline with Mdfimmethyl-4-(Mdfimmethylthiazol-5-yl)phenylacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product.
Applications De Recherche Scientifique
Mdfim has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Mdfim can be used as a lead compound for the development of new drugs targeting specific biological pathways. In pharmacology, Mdfim can be used to study the mechanisms of action of various drugs and their interactions with biological systems. In neuroscience, Mdfim can be used to study the role of specific neurotransmitters and their receptors in various physiological processes.
Propriétés
Numéro CAS |
116730-80-4 |
|---|---|
Nom du produit |
Mdfim |
Formule moléculaire |
C13H23FO10 |
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10-,11-,12+,13+/m1/s1 |
Clé InChI |
IMSOZKIKHJMPAW-JQAKRLNRSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Synonymes |
MDFIM methyl 6''-deoxy-6'-fluoroisomaltoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




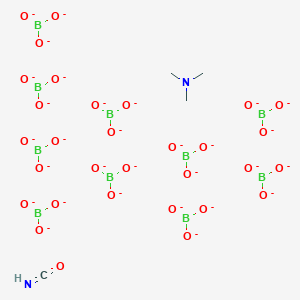

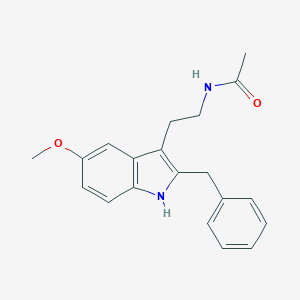

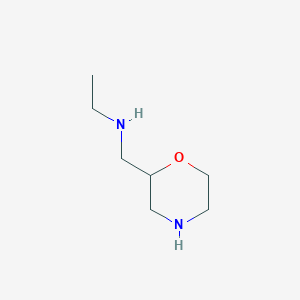


![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)


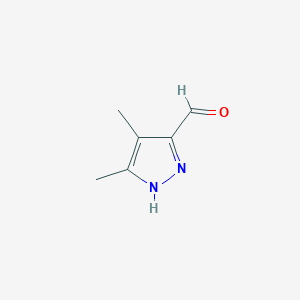
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)